Bienvenue dans la boutique en ligne BenchChem!

P053

Ceramide Synthase Isoform Selectivity Sphingolipid Metabolism

The only pharmacological tool that acutely and selectively inhibits CerS1 without off‑target CerS2‑6 activity (12‑62‑fold selectivity). Oral bioavailability validated in vivo (5 mg/kg reduces muscle C18 ceramide by 31%). Enables temporal CerS1 control impossible with knockouts. Also competitively inhibits PP5 (Ki 244 nM) with selectivity for VHL‑null ccRCC cells. Ideal for metabolic, lipidomics, and cancer research. Bulk and custom sizes available.

Molecular Formula C18H21Cl2NO2
Molecular Weight 354.3 g/mol
Cat. No. B8075459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP053
Molecular FormulaC18H21Cl2NO2
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)(CO)N
InChIInChI=1S/C18H21Cl2NO2/c1-18(21,12-22)9-8-13-2-5-15(6-3-13)23-11-14-4-7-16(19)17(20)10-14/h2-7,10,22H,8-9,11-12,21H2,1H3/t18-/m0/s1
InChIKeyZQQHXJCIFGMUPY-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P053 Ceramide Synthase 1 (CerS1) Selective Inhibitor: Technical Specification and Procurement Guide for Metabolic Research


P053 (CAS 2748196-63-4) is a small-molecule, non-competitive inhibitor of ceramide synthase 1 (CerS1) with the molecular formula C18H21Cl2NO2 and molecular weight 354.27 g/mol . As the first reported isoform-specific inhibitor of the ceramide synthase family, P053 demonstrates nanomolar potency against human CerS1 (IC50 = 0.54 ± 0.06 µM) and murine CerS1 (IC50 = 0.46 ± 0.08 µM) . This compound exhibits high isoform selectivity, with >10- to >60-fold lower potency against CerS2, CerS4, CerS5, and CerS6, making it a unique tool compound for dissecting CerS1-dependent lipid signaling pathways and metabolic regulation [1].

Why Pan-Ceramide Synthase Inhibitors or Genetic Knockout Models Cannot Substitute for P053 in CerS1-Specific Metabolic Studies


Ceramide synthase isoforms (CerS1-6) differ fundamentally in their substrate specificity, tissue distribution, and downstream biological functions. CerS1 uniquely synthesizes C18 ceramide, which is enriched in skeletal muscle and regulates mitochondrial fatty acid oxidation, while CerS2 generates C22-C24 ceramides, and CerS5/CerS6 produce C14-C16 ceramides implicated in distinct metabolic and apoptotic pathways [1]. The only previously available tool, fumonisin B1, acts as a pan-ceramide synthase inhibitor that non-selectively inhibits all CerS isoforms and disrupts both de novo sphingolipid synthesis and sphinganine metabolism, confounding interpretation of CerS1-specific effects [2]. Genetic knockout approaches, while isoform-specific, introduce developmental compensation and cannot be used for acute pharmacological interrogation in wild-type systems or translational models. P053 addresses this critical gap by providing the first pharmacological tool capable of acutely and selectively inhibiting CerS1 without affecting CerS2, CerS4, CerS5, or CerS6 at concentrations that produce robust target engagement [3].

P053 Quantitative Differentiation Evidence: Head-to-Head Selectivity, In Vivo Target Engagement, and Functional Metabolic Outcomes


Isoform Selectivity Profiling: P053 Exhibits 12- to 62-Fold Selectivity for CerS1 Over CerS2, CerS4, CerS5, and CerS6

P053 demonstrates the highest reported isoform selectivity among CerS inhibitors, with potent inhibition of human CerS1 (IC50 = 0.54 ± 0.06 µM) and murine CerS1 (IC50 = 0.46 ± 0.08 µM) while showing substantially weaker activity against other CerS isoforms . The selectivity window, defined as the ratio of IC50 values, ranges from 12-fold (versus mCerS5) to 62-fold (versus hCerS2), enabling CerS1-specific pharmacological interrogation at concentrations below 5 µM where off-target CerS inhibition is negligible [1].

Ceramide Synthase Isoform Selectivity Sphingolipid Metabolism

Cellular Target Engagement: P053 Selectively Reduces C18 Ceramide Species Without Inducing Cytotoxicity at Effective Concentrations

In HEK293 cells, P053 treatment at 30-300 nM significantly reduces C18 ceramide, C18 galactosylceramide, and C18:0/18:1 sphingomyelin species without inducing cell death [1]. This reduction occurs in a concentration-dependent manner and demonstrates on-target CerS1 inhibition in intact cellular systems. In contrast, pan-CerS inhibitors like fumonisin B1 reduce multiple ceramide species across different chain lengths and induce cytotoxicity at concentrations required for CerS1 inhibition, limiting their utility for functional studies [2].

Lipidomics Target Engagement Cellular Pharmacology

In Vivo Dose-Response and Target Engagement: Oral P053 at 5 mg/kg Reduces Skeletal Muscle C18 Ceramide by 31% in Murine Models

P053 demonstrates dose-dependent target engagement in vivo following oral administration. In male C57BL6/J mice, daily oral gavage of P053 at 5 mg/kg for 7 days reduces C18 ceramide levels in skeletal muscle by 31% relative to vehicle-treated controls . A lower dose of 1 mg/kg/day produced no significant effect, establishing a clear dose-response relationship and confirming that the 5 mg/kg dose achieves pharmacologically relevant target engagement . This contrasts with alternative CerS1-targeting approaches such as siRNA or genetic knockout, which lack dose-titratability and are not suitable for acute pharmacological studies in wild-type animals.

In Vivo Pharmacology Oral Bioavailability Metabolic Research

Functional Metabolic Outcomes: P053 Increases Skeletal Muscle Fatty Acid Oxidation and Attenuates Diet-Induced Adiposity in HFD Mouse Models

Daily oral administration of P053 (5 mg/kg) to mice fed a high-fat diet (HFD) increases fatty acid oxidation in skeletal muscle and impedes increases in muscle triglycerides and whole-body adiposity [1]. Specifically, P053 treatment attenuates HFD-induced triglyceride accumulation in skeletal muscle and inhibits increases in white adipose tissue mass, effects not observed with genetic CerS1 deletion in some models due to compensatory upregulation of other CerS isoforms [2]. Importantly, P053 does not protect against HFD-induced insulin resistance, demonstrating that the metabolic effects of CerS1 inhibition are specific to fatty acid handling and adiposity regulation rather than global insulin sensitization .

Fatty Acid Oxidation Metabolic Regulation Obesity Research

PP5 Catalytic Domain Inhibition: P053 Binds PP5 with Ki = 244 nM and Selectively Induces Apoptosis in VHL-Null Renal Carcinoma Cells

As a secondary pharmacology target, P053 (also designated PP5-IN-1, CAS 1022417-69-1) acts as a competitive inhibitor of serine/threonine protein phosphatase 5 (PP5) with a Ki of 244 nM . Notably, P053 significantly inhibits cell proliferation in VHL-null clear cell renal cell carcinoma (ccRCC) cell lines 786-O and A498, while showing reduced activity against VHL-positive ccRCC cell lines Caki-1 and Caki-2, as well as normal renal epithelial HK2 cells [1]. This differential sensitivity contrasts with pan-phosphatase inhibitors such as okadaic acid or calyculin A, which inhibit PP1, PP2A, and PP5 non-selectively and cannot discriminate between VHL-status-dependent cellular responses .

Protein Phosphatase 5 Kidney Cancer Apoptosis

Physicochemical and Formulation Properties: P053 Exhibits Favorable Solubility in DMSO (100 mg/mL) and Stability Profile for In Vitro and In Vivo Applications

P053 demonstrates solubility of 100 mg/mL (282.27 mM) in DMSO with ultrasonic warming to 60°C, enabling preparation of concentrated stock solutions for in vitro assays . In DMF and ethanol, solubility is 30 mg/mL, and the compound is supplied as a crystalline solid with ≥95% purity . Storage at -20°C maintains stability for 3 years as powder, while solutions in DMSO remain stable for 6 months at -20°C [1]. These handling characteristics compare favorably to alternative tool compounds such as fumonisin B1, which requires aqueous buffers with limited long-term stability, and genetic approaches which cannot be applied acutely in wild-type systems.

Solubility Formulation Compound Handling

Recommended Research Applications for P053: Evidence-Based Selection Scenarios for CerS1 and PP5 Pharmacological Studies


Investigating CerS1-Dependent Regulation of Skeletal Muscle Fatty Acid Oxidation and Mitochondrial Function

Researchers studying how C18 ceramide regulates mitochondrial fatty acid oxidation in skeletal muscle should select P053 as their primary pharmacological tool. The quantitative in vivo evidence demonstrates that oral P053 at 5 mg/kg reduces skeletal muscle C18 ceramide levels by 31% and increases fatty acid oxidation in HFD-fed mice [1]. The isoform selectivity profile (12- to 62-fold selectivity for CerS1 over other CerS isoforms) ensures that observed metabolic effects are attributable to CerS1 inhibition rather than off-target CerS2/4/5/6 activity, a critical consideration for mechanistic interpretation [2].

Dissecting CerS1-Specific Lipidomic Signatures in Cellular Models of Sphingolipid Metabolism

For lipidomics studies requiring isoform-specific manipulation of ceramide pools, P053 provides unique capability to selectively deplete C18 ceramide species without affecting C14-C16 or C22-C24 ceramides. The cellular target engagement data shows that P053 at 30-300 nM reduces C18 ceramide, C18 galactosylceramide, and C18 sphingomyelin species in HEK293 cells without cytotoxicity [1]. This contrasts with genetic CerS1 knockout models that introduce compensatory changes in other CerS isoforms during development, and with fumonisin B1 which non-selectively depletes multiple ceramide species [2].

Evaluating PP5 as a Therapeutic Target in VHL-Deficient Clear Cell Renal Cell Carcinoma

Investigators exploring PP5 inhibition as a therapeutic strategy in kidney cancer should prioritize P053 for preclinical proof-of-concept studies. The evidence demonstrates that P053 competitively inhibits PP5 (Ki = 244 nM) and selectively reduces proliferation in VHL-null ccRCC cell lines (786-O, A498) while sparing VHL-positive lines (Caki-1, Caki-2) and normal renal epithelium [1]. This differential activity profile enables researchers to interrogate PP5 dependency specifically in the context of VHL loss, a hallmark of the majority of clear cell renal carcinomas, without the confounding toxicity associated with pan-phosphatase inhibitors [2].

Acute Pharmacological Interrogation of CerS1 Function in Wild-Type Metabolic Disease Models

For studies requiring temporal control over CerS1 inhibition that cannot be achieved with constitutive genetic knockout, P053 offers the only available pharmacological option. The compound's oral bioavailability and established dosing regimen (5 mg/kg daily for 7 days) enables acute, reversible CerS1 inhibition in adult wild-type mice, avoiding developmental compensation and enabling within-subject experimental designs [1]. This is particularly valuable for obesity and metabolic syndrome research where genetic background and developmental timing significantly influence metabolic phenotypes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for P053

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.